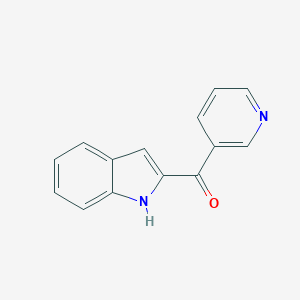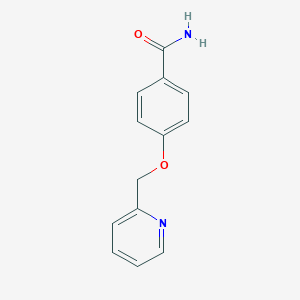
1H-indol-2-yl(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-indol-2-yl(pyridin-3-yl)methanone is a compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic compounds containing a pyrrole ring fused to a benzene ring. This particular compound features an indole moiety attached to a pyridine ring via a methanone group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-indol-2-yl(pyridin-3-yl)methanone can be achieved through various synthetic routes. One common method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones. This reaction typically uses water as the oxygen source and operates under mild conditions . Another approach involves the nucleophilic addition of indole derivatives to pyridine carboxaldehydes, followed by oxidation to form the desired methanone compound .
Chemical Reactions Analysis
1H-indol-2-yl(pyridin-3-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using copper catalysis, with water acting as the oxygen source.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety, which is rich in π-electrons.
Reduction: The compound can be reduced under specific conditions to yield various derivatives.
Common reagents used in these reactions include copper catalysts, water, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-indol-2-yl(pyridin-3-yl)methanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-indol-2-yl(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H-indol-2-yl(pyridin-3-yl)methanone can be compared with other indole derivatives such as:
1H-indol-3-yl(pyridin-2-yl)methanol: This compound has a similar structure but features a methanol group instead of a methanone group.
Indole-3-acetic acid: A naturally occurring plant hormone with a different functional group but similar indole core.
The uniqueness of this compound lies in its specific combination of the indole and pyridine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10N2O |
|---|---|
Molecular Weight |
222.24g/mol |
IUPAC Name |
1H-indol-2-yl(pyridin-3-yl)methanone |
InChI |
InChI=1S/C14H10N2O/c17-14(11-5-3-7-15-9-11)13-8-10-4-1-2-6-12(10)16-13/h1-9,16H |
InChI Key |
ZCHZHQMOGWAOGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Chloro-1-methylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl methylcarbamate](/img/structure/B493100.png)
![3-[1-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-1-ium-2-yl]phenyl dimethylcarbamate](/img/structure/B493101.png)
![3-(1,6-Dimethylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl methylcarbamate](/img/structure/B493102.png)
![1-Methyl-2-phenylimidazo[1,2-a]pyridin-1-ium-6-yl dimethylcarbamate](/img/structure/B493105.png)
![Methyl 1-methylimidazo[1,2-a]pyridin-1-ium-6-ylcarbamate](/img/structure/B493106.png)
![4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl dimethylcarbamate](/img/structure/B493107.png)
![3-[(1,3-dimethyl-3H-benzimidazol-1-ium-2-yl)methoxy]phenyl dimethylcarbamate](/img/structure/B493109.png)
![4-[(1-Methylimidazo[1,2-a]pyridin-1-ium-2-yl)methoxy]phenyl dimethylcarbamate](/img/structure/B493111.png)
![4-[6-(Acetylamino)-1-methylimidazo[1,2-a]pyridin-1-ium-2-yl]phenyl methylcarbamate](/img/structure/B493113.png)
![4-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B493115.png)
![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)phenyl methylcarbamate](/img/structure/B493117.png)
![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B493119.png)

![(4-Imidazo[1,2-a]pyridin-2-ylphenyl)(1-pyrrolidinyl)methanimine](/img/structure/B493123.png)
